Cas no 53518-15-3 (7-Amino-4-(trifluoromethyl)coumarin)

7-Amino-4-(trifluoromethyl)coumarin is a fluorogenic coumarin derivative widely utilized as a biochemical probe due to its strong fluorescence properties. The trifluoromethyl group enhances its photostability and lipophilicity, making it suitable for applications in fluorescence labeling, enzyme assays, and cellular imaging. Its amino group allows for further functionalization, enabling conjugation with biomolecules or other substrates. The compound exhibits high quantum yield and sensitivity to environmental changes, which is advantageous for detecting enzymatic activity or monitoring molecular interactions. Its stability under physiological conditions and compatibility with common solvents further contribute to its utility in research and diagnostic applications.
7-Amino-4-(trifluoromethyl)coumarin structure
53518-15-3 structure
Product Name:7-Amino-4-(trifluoromethyl)coumarin
CAS No:53518-15-3
MF:C10H6F3NO2
MW:229.155353069305
MDL:MFCD00006858
CID:56428
PubChem ID:24854960
Update Time:2025-06-28

7-Amino-4-(trifluoromethyl)coumarin Chemical and Physical Properties

Names and Identifiers

    • 7-amino-4-(trifluoromethyl)-2-benzopyrone
    • 7-Amino-4-(trifluoromethyl)coumarin
    • 7-Amino-4-(trifluoromethyl)-2H-chromen-2-one
    • 7-amino-4-(trifluoromethyl)chromen-2-one
    • 7-Amino-4-(trifluoromethyl)coumarin,AMC152
    • 7-Amino-4-trifluoromethylcoumarin
    • Coumarin 151
    • 7-amino-4-trifluoromethylchromen-2-one
    • 7-NH2-4-CF3-coumarin
    • AFC
    • Coumarin 151,laser grade
    • 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)-
    • 7-Amino-4-trifluoromethyl-chromen-2-one
    • MLS000080824
    • JBNOVHJXQSHGRL-UHFFFAOYSA-N
    • NSC337981
    • SMR000034073
    • AK167004
    • PubChem866
    • 7-Amino-4-(trifluoromethyl)-2H-chromen-2-one #
    • BDBM83209
    • HAHNBBBIJQXWKS-UHFFFAOYSA-M
    • Maybridge1_007017
    • 7-Amino-4-(trifluoromethyl)-2H-1-benzopyran-2-one
    • FT-0621345
    • HMS561G21
    • SR-01000597171
    • 4-(Trifluoromethyl)-7-aminocoumarin
    • CCG-245871
    • Coumarin 490
    • A15632
    • NS00057672
    • PS-6393
    • P5QQ8K4F5Q
    • NSC-337981
    • regid857055
    • 7-azanyl-4-(trifluoromethyl)chromen-2-one
    • NSC 337981
    • SCHEMBL144309
    • DTXSID0068862
    • J-100011
    • HY-D0981
    • SDCCGMLS-0021390.P002
    • cid_100641
    • 53518-15-3
    • 7-Amino-4-(trifluoromethyl)coumarin, >=99%
    • SR-01000597171-1
    • CS-7725
    • Q27122739
    • EINECS 258-599-1
    • HMS2320G13
    • CHEMBL1301731
    • MFCD00006858
    • SY021557
    • 7-amino-4-(trifluoromethyl)-1-benzopyran-2-one
    • InChI=1/C10H6F3NO2/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4H,14H2
    • BRD-K20841137-001-07-9
    • AKOS000304029
    • 7-amino-4-trifluoromethylcoumarine
    • BCP27056
    • CHEBI:51772
    • Coumarin 151;AFC
    • F52993
    • s9363
    • 7-amino-4-trifluoromethyl coumarin
    • CADMIUMFLUOBORATE
    • JBNOVHJXQSHGRL-UHFFFAOYSA-
    • 7-amino-4-trifluoromethylcumarin
    • AE-641/01079032
    • AG-996/31364056
    • GLXC-10237
    • DB-052354
    • ALBB-012516
    • Coumarin 490. Coumarin 15; 7-Amino-4-(trifluoromethyl)-2H-1-benzopyran-2-one
    • STK397404
    • MDL: MFCD00006858
    • Inchi: 1S/C10H6F3NO2/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4H,14H2
    • InChI Key: JBNOVHJXQSHGRL-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=O)OC2C=C(C=CC1=2)N)(F)F
    • BRN: 4456797

Computed Properties

  • Exact Mass: 229.03500
  • Monoisotopic Mass: 229.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.3
  • Surface Charge: 0
  • Tautomer Count: 5

Experimental Properties

  • Color/Form: powder
  • Density: 1.4096 (estimate)
  • Melting Point: 221-222 °C (lit.)
  • Boiling Point: 314.6°Cat760mmHg
  • Flash Point: 144.1°C
  • Water Partition Coefficient: Soluble in dimethyl sulfoxide (25 mg/ml), dimethyl formamide (25 mg/ml), and methanol (25 mg/ml). Insoluble in water.
  • PSA: 56.23000
  • LogP: 2.97520
  • Solubility: Not determined

7-Amino-4-(trifluoromethyl)coumarin Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R20/21/22; R36/37/38
  • HazardClass:IRRITANT
  • TSCA:T
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

7-Amino-4-(trifluoromethyl)coumarin Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-Amino-4-(trifluoromethyl)coumarin Suppliers

Amadis Chemical Company Limited
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(CAS:53518-15-3)7-Amino-4-(trifluoromethyl)coumarin
Order Number:A15632
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:03
Price ($):271.0
Email:sales@amadischem.com

7-Amino-4-(trifluoromethyl)coumarin Related Literature

Additional information on 7-Amino-4-(trifluoromethyl)coumarin

Professional Introduction to 7-Amino-4-(trifluoromethyl)coumarin (CAS No. 53518-15-3)

7-Amino-4-(trifluoromethyl)coumarin, a compound with the chemical formula C9H6FN2O2, is a fluorinated coumarin derivative that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 53518-15-3, exhibits unique structural and electronic properties that make it a valuable intermediate in the development of various bioactive molecules.

The structural motif of 7-amino-4-(trifluoromethyl)coumarin consists of a coumarin core substituted with an amino group at the 7-position and a trifluoromethyl group at the 4-position. The presence of these functional groups imparts distinct reactivity and biological activity, making it a versatile building block for medicinal chemists. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates.

In recent years, there has been a growing interest in fluorinated coumarins due to their potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. The amino group in 7-amino-4-(trifluoromethyl)coumarin provides a handle for further functionalization, allowing chemists to explore diverse chemical space. This has led to several innovative synthetic strategies aimed at modifying the coumarin scaffold while retaining its bioactivity.

One of the most compelling aspects of 7-amino-4-(trifluoromethyl)coumarin is its role as a precursor in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound to develop small-molecule inhibitors targeting specific enzymatic pathways involved in disease progression. The trifluoromethyl group's electron-withdrawing nature significantly influences the electronic properties of the molecule, which can be leveraged to optimize pharmacokinetic profiles.

The pharmaceutical industry has increasingly recognized the importance of fluorinated heterocycles in drug design. Compounds like 7-amino-4-(trifluoromethyl)coumarin serve as critical scaffolds for generating high-affinity ligands that interact with biological targets. Recent studies have demonstrated its utility in creating potent inhibitors of kinases and other protein kinases, which are implicated in various cancers and inflammatory disorders.

From a synthetic chemistry perspective, 7-amino-4-(trifluoromethyl)coumarin offers an excellent platform for exploring novel reaction pathways. The combination of the amino and trifluoromethyl groups allows for diverse modifications, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and photochemical transformations. These reactions have enabled the construction of complex molecular architectures with tailored biological properties.

The biological activity of 7-amino-4-(trifluoromethyl)coumarin has been extensively studied in vitro and in vivo. Preliminary findings suggest that derivatives of this compound exhibit promising effects on cellular proliferation and differentiation. These properties make it an attractive candidate for further investigation in preclinical models of human diseases. Additionally, the compound's ability to cross the blood-brain barrier has opened up possibilities for its use in central nervous system disorders.

In conclusion, 7-amino-4-(trifluoromethyl)coumarin (CAS No. 53518-15-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:53518-15-3)7-Amino-4-(trifluoromethyl)coumarin
A15632
Purity:99%
Quantity:25g
Price ($):271.0
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